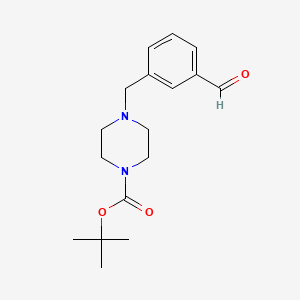

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

描述

Basic Molecular Framework

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate represents a complex organic molecule featuring a piperazine ring system as its central structural element. The compound incorporates a tert-butyl carboxylate protecting group attached to one nitrogen atom of the piperazine ring, while the other nitrogen bears a benzyl substituent with a formyl group positioned at the meta (3-) position of the aromatic ring. This structural arrangement creates a compound with significant potential for synthetic applications and medicinal chemistry research.

The molecular architecture demonstrates the integration of multiple functional groups that contribute to the compound's chemical reactivity and physical properties. The piperazine core provides a flexible six-membered ring containing two nitrogen atoms in opposite positions, creating opportunities for diverse chemical modifications and interactions. The benzyl linker introduces additional conformational flexibility while positioning the formyl group at an optimal distance from the piperazine nitrogen for potential intramolecular interactions.

The tert-butyl carboxylate moiety serves as a protecting group that can be selectively removed under acidic conditions, making this compound particularly valuable as a synthetic intermediate. The presence of the formyl group provides an electrophilic center that can participate in various chemical transformations, including condensation reactions, reductive amination, and carbonyl chemistry. This combination of functional groups creates a versatile synthetic platform for the development of more complex molecular structures.

Theoretical Molecular Properties

Based on structural analysis of related piperazine carboxylate derivatives, the molecular formula for this compound can be determined as C17H24N2O3. Related compounds in the same structural family demonstrate molecular weights ranging from 290 to 315 daltons, suggesting this compound would possess a molecular weight of approximately 304 daltons. The compound would contain seventeen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms arranged in the characteristic piperazine carboxylate configuration.

The structural similarity to documented compounds such as tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate, which has a molecular weight of 290.36 grams per mole, provides a reference point for understanding the physical and chemical properties of the target compound. The addition of the methylene bridge in the benzyl linkage would increase the molecular weight by approximately fourteen daltons compared to the direct phenyl attachment seen in related structures.

Computational modeling based on similar piperazine derivatives suggests that the compound would exhibit moderate lipophilicity, with an estimated logarithmic partition coefficient (XLogP3) in the range of 2.0 to 2.5, indicating balanced solubility characteristics in both aqueous and organic media. The presence of multiple hydrogen bond acceptor sites and the absence of strong hydrogen bond donors would influence the compound's interactions with biological systems and its behavior in various solvent systems.

属性

IUPAC Name |

tert-butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKZZJRCKPEHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383742 | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-08-5 | |

| Record name | 1,1-Dimethylethyl 4-[(3-formylphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl piperazine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine to facilitate the protection step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反应分析

Types of Reactions:

Oxidation: The formyl group in tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

科学研究应用

Medicinal Chemistry

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperazine structure is prevalent in many drugs targeting central nervous system disorders, including anxiolytics and antidepressants. The compound's ability to modulate neurotransmitter activity makes it valuable in drug development.

Key Pharmacological Activities :

- Anxiolytic Effects : Preliminary studies indicate that the compound exhibits potential anxiolytic properties, showing promise in reducing anxiety symptoms in preclinical models.

- Antidepressant Activity : Research suggests that it may enhance mood regulation through interactions with serotonin receptors.

- Neuroprotective Properties : There are indications that it could protect against neurodegenerative processes by modulating receptor activity and reducing oxidative stress.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it suitable for developing new therapeutic agents.

Common Reactions :

- Oxidation : Can be oxidized to yield carboxylic acids or ketones.

- Reduction : Reduction reactions can produce alcohols or amines.

- Substitution Reactions : Nucleophilic substitutions can occur at the piperazine ring.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Study on Receptor Binding

A study published in PubMed explored the binding affinity of this compound at human serotonin receptors, demonstrating that structural modifications can significantly affect receptor interaction and biological activity.

Behavioral Assessments

In animal models, the compound demonstrated significant anxiolytic effects in the elevated plus maze test, indicating its potential for treating anxiety disorders.

Neuropharmacological Evaluation

Recent investigations highlighted the compound's ability to penetrate the blood-brain barrier effectively, suggesting its suitability for central nervous system applications.

作用机制

The mechanism of action of tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring is known to enhance the binding affinity of the compound to its targets, thereby modulating their activity . The formyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

相似化合物的比较

Key Observations :

- Positional isomerism : The meta-formyl group in the target compound contrasts with ortho-formyl derivatives (e.g., ), which may exhibit altered reactivity and steric interactions.

- Functional group diversity: Amino, nitro, and sulfonyl substituents in analogues enable distinct applications, such as kinase inhibition or antimicrobial activity .

Comparison with Analogues :

- Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (): Synthesized via SNAr (nucleophilic aromatic substitution) with bromopyridine derivatives .

- Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate (): Pd-catalyzed coupling with picolinate esters .

Stability and Reactivity

- Acid sensitivity: The Boc group is labile under acidic conditions, a common trait among analogues. However, the 3-formylbenzyl group in the target compound may confer greater stability compared to oxazolidinone derivatives (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid .

- Reactivity : The formyl group’s electrophilicity allows for selective modifications, contrasting with inert substituents like CF₃ or methyl in other analogues .

生物活性

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structural characteristics, particularly the piperazine ring and the formylbenzyl group, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.39 g/mol

- CAS Number : 844891-09-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine moiety is known to enhance binding affinity to various receptors, including:

- Serotonin Receptors : Modulation of serotonin levels can influence mood and anxiety.

- Dopamine Receptors : Interaction with dopamine receptors may affect neuropsychiatric conditions.

The formyl group can participate in nucleophilic addition reactions, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antidepressant Effects

In a controlled animal study, this compound was evaluated for its antidepressant-like effects using the forced swim test and tail suspension test. Results indicated that it significantly reduced immobility time compared to control groups, suggesting a potential mechanism similar to that of traditional antidepressants.

Case Study 3: Enzyme Inhibition

Research focused on the enzyme inhibition profile of this compound revealed its ability to inhibit key enzymes involved in neurotransmitter metabolism. This inhibition could contribute to enhanced neurotransmitter availability, supporting its use in treating mood disorders.

常见问题

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate, and what factors influence yield optimization?

The synthesis typically involves multi-step functionalization of a piperazine core. A widely used approach is nucleophilic substitution on a pre-functionalized piperazine derivative. For example:

- Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling of tert-butyl piperazine-1-carboxylate with aryl halides under basic conditions (e.g., KCO in 1,4-dioxane at 110°C for 12 hours, yielding ~88.7%) .

- Esterification : Reaction of 4-(3-formylbenzyl)piperazine with Boc anhydride in the presence of a base like DIEA in dichloromethane (DCM) .

Q. Key factors for yield optimization :

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

- H NMR : Peaks for tert-butyl (δ ~1.48 ppm), formyl proton (δ ~9.8–10.2 ppm), and piperazine protons (δ ~3.4–3.8 ppm) confirm substitution patterns .

- C NMR : Carbonyl groups (e.g., Boc carbamate at δ ~155 ppm, formyl at δ ~190 ppm) validate functional groups .

Mass Spectrometry (LCMS/HRMS) :

- LCMS (m/z [M+H]: ~347–429) confirms molecular weight .

- HRMS provides exact mass matching (e.g., deviation <5 ppm) .

X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms crystal packing, as demonstrated for analogous piperazine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for derivatives of this compound?

Case study : A derivative’s H NMR may suggest axial-equatorial proton splitting due to piperazine ring puckering, while X-ray shows planar geometry. Resolution strategies :

- Dynamic NMR analysis : Variable-temperature NMR detects conformational exchange broadening (e.g., coalescence at elevated temperatures) .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

- Complementary techniques : Pair solid-state (X-ray) and solution-state (NMR) data to account for environmental effects .

Q. How can computational chemistry predict the reactivity of the formyl group for targeted derivatization?

Methodology :

Density Functional Theory (DFT) :

- Calculate electrophilicity indices (e.g., Fukui functions) to identify nucleophilic attack sites on the formyl group .

- Simulate transition states for reactions like Schiff base formation or reductive amination.

Molecular Docking :

- Predict binding affinities of formyl-containing derivatives with biological targets (e.g., enzymes) to prioritize synthetic routes .

Reaction Optimization :

Q. What advanced cross-coupling strategies enable selective functionalization of the piperazine ring?

Suzuki-Miyaura coupling :

- React tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh)/NaCO in toluene/water at 90°C (yield: 60–70%) .

Buchwald-Hartwig amination : - Introduce amino groups via Pd/XPhos-catalyzed coupling with aryl halides (e.g., 5-bromo-2-chloropyrimidine) in acetonitrile at 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。